molecular formula C4H2BBrF3KS B15298244 Potassium (4-bromothiophen-2-yl)trifluoroborate

Potassium (4-bromothiophen-2-yl)trifluoroborate

Cat. No.: B15298244
M. Wt: 268.94 g/mol
InChI Key: WSZLJCNSUCRUIT-UHFFFAOYSA-N
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Description

Potassium (4-bromothiophen-2-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-bromothiophen-2-yl)trifluoroborate can be synthesized through the reaction of 4-bromothiophen-2-ylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-bromothiophen-2-yl)trifluoroborate primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often employed.

    Solvents: Solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.

Major Products

The major products formed from these reactions are biaryl compounds, substituted alkenes, and various functionalized derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium (4-bromothiophen-2-yl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (4-bromothiophen-2-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Potassium (4-bromothiophen-2-yl)trifluoroborate can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.

Properties

Molecular Formula

C4H2BBrF3KS

Molecular Weight

268.94 g/mol

IUPAC Name

potassium;(4-bromothiophen-2-yl)-trifluoroboranuide

InChI

InChI=1S/C4H2BBrF3S.K/c6-3-1-4(10-2-3)5(7,8)9;/h1-2H;/q-1;+1

InChI Key

WSZLJCNSUCRUIT-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CS1)Br)(F)(F)F.[K+]

Origin of Product

United States

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